molecular formula C24H30N2O2S B6055871 N-(2-phenylethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide

N-(2-phenylethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide

Cat. No. B6055871
M. Wt: 410.6 g/mol
InChI Key: ZSKCFYXKWINUOR-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in treating various B-cell malignancies.

Mechanism of Action

N-(2-phenylethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide is a reversible inhibitor of BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK is responsible for activating downstream signaling pathways that promote cell proliferation and survival. Inhibition of BTK by N-(2-phenylethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide results in decreased activation of these pathways, leading to decreased proliferation and survival of malignant B-cells.
Biochemical and Physiological Effects:
In preclinical models, N-(2-phenylethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide has been shown to inhibit BTK and downstream signaling pathways, resulting in decreased proliferation and survival of malignant B-cells. Additionally, N-(2-phenylethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide has been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical models of CLL and DLBCL.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-phenylethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide is its specificity for BTK, which reduces the potential for off-target effects. Additionally, N-(2-phenylethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide has shown promising results in preclinical models of B-cell malignancies, indicating its potential as a therapeutic agent. However, one limitation of N-(2-phenylethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide is its relatively short half-life, which may limit its effectiveness in clinical settings.

Future Directions

For N-(2-phenylethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide include evaluating its efficacy in clinical trials for the treatment of B-cell malignancies. Additionally, further preclinical studies are needed to evaluate its potential in combination with other anti-cancer agents. Finally, studies are needed to evaluate the potential of N-(2-phenylethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide in other B-cell disorders, such as autoimmune diseases.

Synthesis Methods

The synthesis of N-(2-phenylethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction between 2-phenylethylamine and 3,4-dimethoxybenzoyl chloride to form N-(2-phenylethyl)-3,4-dimethoxybenzamide. This intermediate is then reacted with 1-(tetrahydro-3-thienyl)-4-piperidinol to form N-(2-phenylethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide, which is the final product.

Scientific Research Applications

N-(2-phenylethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, N-(2-phenylethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide has been shown to inhibit BTK and downstream signaling pathways, resulting in decreased proliferation and survival of malignant B-cells.

properties

IUPAC Name

N-(2-phenylethyl)-3-[1-(thiolan-3-yl)piperidin-4-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2S/c27-24(25-13-9-19-5-2-1-3-6-19)20-7-4-8-23(17-20)28-22-10-14-26(15-11-22)21-12-16-29-18-21/h1-8,17,21-22H,9-16,18H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKCFYXKWINUOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC(=C2)C(=O)NCCC3=CC=CC=C3)C4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-phenylethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide

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